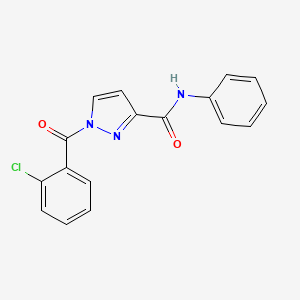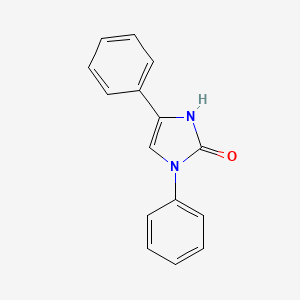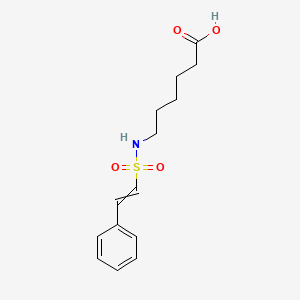methanone](/img/structure/B12491151.png)
[4-(4-Hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl](thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Hydroxy-3,5-dimethoxybenzyl)piperazin-1-ylmethanone is a complex organic compound that features a piperazine ring substituted with a hydroxy-dimethoxybenzyl group and a thiophenyl methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-3,5-dimethoxybenzyl)piperazin-1-ylmethanone typically involves a multi-step process. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with diethylene glycol in the presence of a dehydrating agent.
Substitution with the hydroxy-dimethoxybenzyl group: This step involves the reaction of the piperazine ring with 4-hydroxy-3,5-dimethoxybenzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the thiophenyl methanone group: The final step involves the reaction of the substituted piperazine with thiophen-2-yl methanone in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and more efficient purification techniques such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxy-3,5-dimethoxybenzyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the thiophenyl methanone can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 4-(4-Hydroxy-3,5-dimethoxybenzyl)piperazin-1-ylmethanone can be used to study the interactions of piperazine derivatives with biological targets. It may also serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate due to its structural features that may interact with specific biological pathways. It could be explored for its potential therapeutic effects in treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxy-3,5-dimethoxybenzyl)piperazin-1-ylmethanone is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The piperazine ring may play a role in binding to these targets, while the hydroxy-dimethoxybenzyl and thiophenyl groups may modulate the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorobenzyl)piperazin-1-ylmethanone: This compound features a similar piperazine ring but with different substituents, leading to different chemical and biological properties.
[4-(4-Bromophenyl)piperazin-1-yl]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione:
Uniqueness
The uniqueness of 4-(4-Hydroxy-3,5-dimethoxybenzyl)piperazin-1-ylmethanone lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups, along with the thiophenyl methanone moiety, distinguishes it from other piperazine derivatives.
Properties
Molecular Formula |
C18H22N2O4S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C18H22N2O4S/c1-23-14-10-13(11-15(24-2)17(14)21)12-19-5-7-20(8-6-19)18(22)16-4-3-9-25-16/h3-4,9-11,21H,5-8,12H2,1-2H3 |
InChI Key |
VMCYTFLNASOBJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-[(3-chloro-4-ethoxy-5-methoxybenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12491087.png)
![2-(2-chlorophenoxy)-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12491088.png)

![2-amino-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B12491102.png)
![3,4,5-triethoxy-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12491107.png)
amino}cyclohexanecarboxamide](/img/structure/B12491108.png)
![N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide](/img/structure/B12491116.png)
![3-ethoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12491118.png)
![3-(4-methoxyphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12491123.png)
![2,4-dichloro-N-{1-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B12491124.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12491129.png)

![N-{1-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B12491136.png)
